molecular formula C22H25N3O4 B11018312 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B11018312
M. Wt: 395.5 g/mol
InChI Key: ABGFKUWGPAFPHX-UHFFFAOYSA-N
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Description

This compound features a benzodioxepin core (a seven-membered oxygen-containing heterocycle) linked via an acetamide bridge to a benzimidazole moiety substituted with a 2-methoxyethyl group. The 2-methoxyethyl substituent likely improves solubility compared to alkyl or aryl groups.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[[1-(2-methoxyethyl)benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-27-12-9-25-18-6-3-2-5-17(18)24-21(25)15-23-22(26)14-16-7-8-19-20(13-16)29-11-4-10-28-19/h2-3,5-8,13H,4,9-12,14-15H2,1H3,(H,23,26)

InChI Key

ABGFKUWGPAFPHX-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzodioxepin ring, followed by the introduction of the benzimidazole group. The reaction conditions may vary, but common reagents include acids, bases, and solvents such as dichloromethane or ethanol. The reaction temperatures are usually controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon, platinum

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name / ID Core Heterocycle Substituents on Benzimidazole Key Functional Groups Biological Target (Inferred)
Target Compound Benzodioxepin (7-membered) 2-Methoxyethyl Acetamide, Methoxyethyl Neuroinflammation/IDO1?
[] N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) Benzodioxol (5-membered) Benzyl Acetamide, Benzodioxol IDO1 Inhibition
[] 2-(Dodecylamino)-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide (3b) None (linear chain) Tosyl, Dodecylamino Long alkyl chain, Sulfonyl Neuroinflammation
[] N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ)acetamide (30) Tetrahydroisoquinoline Diethylamino, Methoxy Acetamide, Aromatic methoxy Orexin-1 Receptor Antagonism

Key Observations :

  • Compared to ’s compound 3b (with a lipophilic dodecylamino group), the target’s 2-methoxyethyl substituent balances lipophilicity and solubility, critical for blood-brain barrier penetration in neuroinflammatory targets .
  • The tetrahydroisoquinoline core in ’s analogs demonstrates how varying heterocycles modulate receptor selectivity (e.g., orexin-1 vs. IDO1) .

Key Insights :

  • The benzodioxepin moiety in the target compound may mimic benzodioxol’s IDO1 inhibitory activity (as in ) but with improved conformational adaptability for deeper binding pocket penetration .
  • ’s compound 3b shows moderate anti-neuroinflammatory activity (EC50 ~10 µM), suggesting the target compound’s methoxyethyl group could enhance potency by reducing metabolic degradation .
  • Structural differences (e.g., tetrahydroisoquinoline vs. benzodioxepin) in ’s compounds highlight the importance of core heterocycles in determining receptor selectivity .

Biological Activity

The compound 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide represents a complex structure with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Structural Information

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 424.53 g/mol
PropertyValue
LogP3.6
Polar Surface Area (Å)91
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties indicate that the compound has moderate lipophilicity and a suitable balance of polar and non-polar characteristics, which may influence its bioavailability and interaction with biological targets.

Pharmacological Significance

Benzimidazole derivatives, such as the one discussed, have been extensively studied for their diverse pharmacological activities. The benzimidazole core is known for:

  • Antimicrobial Activity : Compounds containing benzimidazole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to their ability to inhibit key enzymes and disrupt cellular processes in pathogens .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of tubulin polymerization and interference with DNA replication .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural modifications. For instance:

  • The presence of substituents on the benzene rings can significantly enhance or diminish activity against specific targets.
  • The introduction of methoxyethyl groups has been associated with improved solubility and bioavailability.

Study 1: Antimicrobial Activity

In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial properties. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Efficacy

A study focusing on the cytotoxic effects of various benzimidazole derivatives revealed that the compound induced significant cell death in human cancer cell lines (e.g., HeLa and MCF-7). Mechanistic studies indicated that this effect was mediated by the activation of caspase pathways, leading to apoptosis .

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